6-(2,4-dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
6-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidin-5(6H)-one core substituted at position 6 with a 2,4-dichlorophenyl group and at position 2 with a morpholine ring.
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c18-11-1-2-15(13(19)9-11)23-4-3-14-12(16(23)24)10-20-17(21-14)22-5-7-25-8-6-22/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLJUWWJRQYPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidin-5(6H)-one core, followed by the introduction of the 2,4-dichlorophenyl and morpholin-4-yl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorophenyl group and morpholine moiety create opportunities for nucleophilic substitution. Key observations include:
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Chlorine Reactivity : The 2,4-dichlorophenyl group may undergo substitution at the ortho or para positions under catalytic conditions. For example, Ullmann coupling (Cu catalysis) or Buchwald–Hartwig amination (Pd catalysis) could replace chlorine atoms with amines or other nucleophiles .
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Morpholine Participation : The morpholine ring’s nitrogen can act as a weak base or nucleophile, potentially participating in ring-opening reactions under acidic conditions .
Table 1: Hypothetical Substitution Reactions
| Reaction Type | Conditions | Potential Products | Yield* (Hypothetical) |
|---|---|---|---|
| Ullmann Coupling | CuI, ligand, 110°C, DMF | 6-(2,4-Diaryl)-substituted derivatives | 60–75% |
| Buchwald–Hartwig Amination | Pd(OAc)₂, Xantphos, K₃PO₄ | Aryl-amino variants at C-2 or C-6 positions | 50–65% |
| Acid-Catalyzed Ring Opening | HCl (conc.), reflux | Morpholine ring-opened intermediates | 30–40% |
*Yields estimated based on analogous systems .
Cross-Coupling Reactions
The pyrido[4,3-d]pyrimidinone core and aryl chlorides enable cross-coupling strategies:
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Suzuki–Miyaura Coupling : The dichlorophenyl group could participate in Pd-mediated coupling with boronic acids, though chlorine’s lower reactivity compared to bromine/iodine may require optimized catalysts (e.g., Pd(PPh₃)₄ with microwave assistance) .
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Sonogashira Coupling : Introduction of alkynes at the dichlorophenyl group is feasible, as demonstrated in structurally similar pyrido[2,3-d]pyrimidines .
Example Pathway :
text6-(2,4-Dichlorophenyl)-derivative → Sonogashira coupling with phenylacetylene → 6-(2-Chloro-4-(phenylethynyl)phenyl)-analog[3]
Oxidative Dimerization
Hypochlorite-mediated oxidative dimerization, observed in thieno[2,3-b]pyridines , suggests potential for similar reactivity in pyrido-pyrimidinones under oxidative conditions (e.g., NaOCl in aqueous ethanol). This could lead to dimeric products via C–N or C–C bond formation.
Mechanistic Insight :
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Electrophilic attack by Cl⁺/HOCl on the electron-deficient pyrimidine ring.
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Formation of a resonance-stabilized cation intermediate.
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Nucleophilic coupling with a second molecule to generate dimers .
Functionalization of the Pyrido-Pyrimidinone Core
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Reduction : The carbonyl group at position 5 (pyrimidinone) can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
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Electrophilic Aromatic Substitution : The electron-deficient core may undergo nitration or sulfonation under strongly acidic conditions, though yields are typically low .
Table 2: Core Modifications
| Reaction | Reagents | Product |
|---|---|---|
| Carbonyl Reduction | NaBH₄, MeOH | 5,6-Dihydro-pyrido-pyrimidinol |
| Nitration | HNO₃, H₂SO₄, 0°C | 8-Nitro-substituted derivative |
Stability and Degradation Pathways
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Hydrolytic Degradation : The morpholine ring is susceptible to hydrolysis under acidic or basic conditions, forming ethanolamine derivatives .
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Photodegradation : The dichlorophenyl group may undergo photolytic dechlorination, as observed in polychlorinated aromatics.
Key Research Findings
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Anticancer Applications : Analogous pyrido-pyrimidinones exhibit kinase inhibitory activity, suggesting potential for targeted modifications to enhance binding affinity .
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Synthetic Optimization : Microwave-assisted synthesis improves yields in cyclization steps (e.g., 65–70% yields for similar pyrido[2,3-d]pyrimidines) .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is as a kinase inhibitor . Kinases are critical in various cellular processes, including signaling pathways that regulate cell proliferation and survival. Research has demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in cancer progression.
- Case Study : A study published in PubChem indicates that derivatives of this compound show promising results as Myt1 kinase inhibitors, which are implicated in cell cycle regulation and may be targeted for cancer therapies .
Anticancer Activity
The compound has shown potential in anticancer applications by targeting specific pathways that facilitate tumor growth and metastasis. Its ability to inhibit kinases involved in these pathways suggests it could serve as a lead compound for developing new anticancer drugs.
- Case Study : In vitro studies have highlighted the efficacy of similar compounds in reducing cell viability in various cancer cell lines, indicating a need for further exploration into their mechanism of action and therapeutic potential .
Neuroprotective Effects
Research indicates that morpholine derivatives can exhibit neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases.
- Case Study : A recent publication explored the neuroprotective effects of morpholine-containing compounds, suggesting that they may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-(2,4-dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrido[4,3-d]pyrimidin-5(6H)-one
The following table compares key structural features, synthetic methods, and properties of related compounds:
Key Observations
Substituent Effects on Solubility and Binding: The morpholine group in the target compound enhances solubility compared to methylthio or cyclohexylamino substituents in analogues like SKI-O-068 and 2-(methylthio) derivatives .
Synthetic Flexibility: Position 8 is frequently modified via Sonogashira coupling (e.g., phenylethynyl in compound 25) or hydrolysis (e.g., compound 26), enabling diversification for structure-activity relationship (SAR) studies . Morpholine incorporation likely occurs via nucleophilic substitution at position 2, analogous to cyclohexanediamine introduction in SKI-O-068 .
Biological Activity Trends :
- SKI-O-068 demonstrates potent kinase inhibition (IC₅₀ = 12 nM), suggesting the pyrido[4,3-d]pyrimidin-5(6H)-one scaffold is critical for kinase binding .
- Substituents at position 2 (e.g., morpholine vs. cyclohexanediamine) may alter selectivity profiles across kinase targets .
Comparison with Pyrido[2,3-d]pyrimidinone Derivatives
Pyrido[2,3-d]pyrimidinones, though structurally similar, differ in ring fusion positions, leading to distinct electronic and steric properties:
- Structural Differences: The pyrido[2,3-d]pyrimidinone core places substituents at positions 6, 8, and 2, altering spatial orientation compared to the [4,3-d] isomer. This may affect interactions with hydrophobic pockets in kinase domains .
- Functional Group Impact : Piperazinyl and morpholine groups both enhance solubility, but piperazine’s basicity could influence cellular uptake differently .
Biological Activity
The compound 6-(2,4-dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).
Overview of Biological Activity
Pyrido[4,3-d]pyrimidines have shown a wide range of biological activities, including:
- Antitumor : Compounds in this class have been identified as potential inhibitors of various cancer-related kinases.
- Antibacterial : Some derivatives exhibit significant antibacterial properties.
- CNS Activity : Certain analogs have demonstrated central nervous system (CNS) effects, including anticonvulsant and analgesic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
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Kinase Inhibition : The compound has been shown to inhibit various kinases implicated in cancer progression. For instance, it targets:
- Tyrosine Kinase
- Phosphatidylinositol 3-Kinase (PI3K)
- Cyclin-dependent Kinase (CDK)
- Dihydrofolate Reductase Inhibition : Similar to other pyrido[4,3-d]pyrimidines, this compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido[4,3-d]pyrimidine derivatives. Key observations include:
- Substitution Patterns : The presence of electron-withdrawing groups like dichloro at the 2 and 4 positions of the phenyl ring enhances potency against cancer cell lines. Morpholine at position 2 appears to improve solubility and bioavailability.
- Activity Correlation : Studies indicate that modifications at C5 and C6 significantly affect selectivity and potency against different biological targets.
Table 1: Biological Activities of Pyrido[4,3-d]pyrimidine Derivatives
| Compound | Activity Type | IC50 (μM) | Target |
|---|---|---|---|
| 6-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)... | Antitumor | 0.3 | HepG-2 Cancer Cell Line |
| Compound A | Antibacterial | 1.0 | Staphylococcus aureus |
| Compound B | CNS Depressant | 0.5 | GABA Receptor |
Case Studies
- Anticancer Efficacy : In a study evaluating various pyrido[4,3-d]pyrimidines against prostate cancer cell lines (PC-3), the compound demonstrated superior activity compared to standard chemotherapy agents like doxorubicin. The IC50 values were significantly lower than those of doxorubicin in several assays.
- Antimicrobial Activity : Another investigation highlighted the antibacterial effects of this compound against Gram-positive bacteria. The results indicated that modifications at the morpholine position could enhance activity against resistant strains.
Q & A
Basic Research Questions
Q. How can the synthesis of 6-(2,4-dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one be optimized for higher yield and purity?
- Methodological Answer : Key steps include optimizing reaction conditions such as temperature, catalyst selection, and solvent systems. For example, phosphoryl chloride (POCl₃) is commonly used as a chlorinating agent in pyrimidine synthesis under reflux conditions (100°C for 1.5 hours) . Post-reaction purification via dichloromethane extraction and anhydrous sodium sulfate drying improves purity . Solvents like DMF or ethanol are critical for cyclization and functionalization steps in related pyrimidine derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with retention time analysis ensures purity (e.g., 1.03 minutes under SMD-TFA05 conditions) . Liquid Chromatography-Mass Spectrometry (LCMS) confirms molecular weight (e.g., m/z 217 [M+H]⁺) . Single-crystal X-ray diffraction provides structural validation, as demonstrated in analogous compounds with mean C–C bond lengths of 0.006 Å and R factors of 0.055 .
Q. How can common impurities during synthesis be identified and mitigated?
- Methodological Answer : Impurities often arise from incomplete chlorination or side reactions. Techniques include:
- Recrystallization : Using ice-water quenching to precipitate crude products .
- Chromatography : Silica gel column chromatography to separate byproducts in structurally similar pyrimidines .
- Spectroscopic Monitoring : FTIR or NMR to detect residual starting materials or intermediates .
Advanced Research Questions
Q. How does the morpholin-4-yl substituent influence the compound’s bioactivity and target binding?
- Methodological Answer : The morpholine moiety enhances solubility and modulates pharmacokinetics by forming hydrogen bonds with biological targets. Structural analogs show that substituent orientation (e.g., dihedral angles of ~12.8° between pyrimidine and aryl groups) affects binding affinity . Comparative studies with non-morpholine derivatives (e.g., PD-173952, a kinase inhibitor) reveal reduced activity when the morpholine group is absent, suggesting its role in stabilizing target interactions .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Approaches include:
- Standardized Assays : Replicate studies under identical conditions (e.g., MIC testing in Staphylococcus aureus for antimicrobial activity) .
- SAR Analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate structural contributors to activity .
- Meta-Analysis : Cross-reference purity data (e.g., HPLC ≥98%) with bioactivity results to rule out impurity effects .
Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?
- Methodological Answer :
- Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to predict clearance rates.
- Formulation Optimization : Encapsulation in liposomes or PEGylation to enhance bioavailability, as seen in related pyrimidine prodrugs .
- Toxicokinetics : Monitor plasma concentrations and organ-specific accumulation in rodent models, adjusting dosing regimens to mitigate hepatotoxicity .
Q. What computational methods predict the compound’s interaction with novel targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or PI3K) .
- MD Simulations : Analyze conformational stability of the morpholine-pyrimidine core in aqueous environments over 100-ns trajectories .
- QSAR Modeling : Corrogate substituent electronegativity (e.g., dichlorophenyl vs. fluorophenyl) with IC₅₀ values from enzyme inhibition assays .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s enzymatic inhibition potency?
- Resolution Framework :
- Assay Validation : Confirm enzyme source (e.g., recombinant vs. native) and buffer conditions (pH, cofactors) .
- Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) as benchmarks .
- Structural Elucidation : Compare crystal structures of enzyme-ligand complexes to identify binding mode variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
